molecular formula C9H17NO2 B1451355 (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate CAS No. 381670-33-3

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate

Cat. No. B1451355
M. Wt: 171.24 g/mol
InChI Key: CUDOPASYFARLIF-MRVPVSSYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.



Synthesis Analysis

This involves the methods and processes used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Chemical Recycling of Polyethylene Terephthalate (PET)

One relevant area of scientific research is the chemical recycling of polyethylene terephthalate (PET), a common plastic used in various consumer products. The recycling process involves hydrolysis, where compounds like "(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate" could potentially play a role as catalysts or intermediates in breaking down PET into its monomers, such as ethylene glycol and terephthalic acid. This process is significant for developing sustainable recycling methods that contribute to waste reduction and resource conservation (Karayannidis & Achilias, 2007).

Applications in Organic Synthesis

Compounds within the same family as "(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate" are often used in organic synthesis, serving as building blocks for more complex molecules. Their applications can range from pharmaceuticals to agrochemicals, highlighting their versatility and importance in chemical synthesis. The research in this area focuses on developing new synthetic methods, improving reaction conditions, and exploring the scope of these compounds in various chemical transformations.

Solvent Developments for Liquid-Liquid Extraction

Another area of research involves solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, a process critical in the separation and purification of organic compounds. Compounds like "(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate" could be investigated for their efficacy as solvents or components of solvent systems in the extraction of carboxylic acids from aqueous streams, which is crucial for the production of bio-based plastics and other chemicals from renewable resources (Sprakel & Schuur, 2019).

Covalent Immobilization on Carbon Nanotubes

The covalent immobilization of proteins on carbon nanotubes (CNTs) is a significant research area, particularly for biosensing applications. While not directly related to "(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate," studies in this field often involve the use of cross-linkers and functionalization agents to attach biomolecules to CNTs. Research focuses on optimizing the attachment methods to ensure stability, functionality, and specificity of the bioconjugated nanomaterials (Gao & Kyratzis, 2008).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves discussing potential future research directions or applications of the compound.


For a comprehensive analysis of a specific compound, it’s best to refer to scientific literature and databases. Please note that the availability of information may vary depending on the compound’s rarity or novelty. If you have access to scientific databases or libraries, they could be very useful for this kind of research. If you don’t, Google Scholar can also be a good starting point for finding scientific articles. Always make sure to critically evaluate the source of your information.


properties

IUPAC Name

ethyl (2R)-1-ethylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDOPASYFARLIF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659902
Record name Ethyl 1-ethyl-D-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate

CAS RN

381670-33-3
Record name Ethyl 1-ethyl-D-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (R)-(+)-1-Ethyl-2-pyrrolidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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